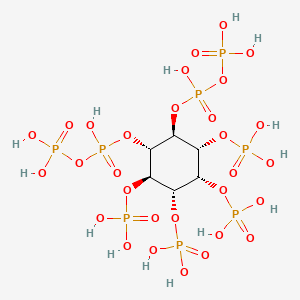

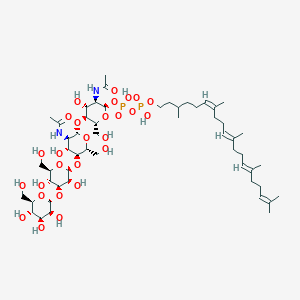

Bisdiphosphoinositol tetrakisphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-bis(diphospho)-1D-myo-inositol tetrakisphosphate is a 1D-myo-inositol bis(diphosphate) tetrakisphosphate having the two diphospho groups located at positions 5 and 6. It has a role as a Saccharomyces cerevisiae metabolite.

Aplicaciones Científicas De Investigación

Intracellular Signaling and Stress Response Bisdiphosphoinositol tetrakisphosphate ([PP]2-InsP4) plays a pivotal role in intracellular signaling, particularly in response to hyperosmotic stress. It acts as a sensor of hyperosmotic stress, triggering up to 25-fold elevations in animal cells, a response mediated by the activation of ERK1/2 and p38MAPα/β kinases. Interestingly, [PP]2-InsP4 does not respond to mechanical strain or oxidative stress in mammalian cells, highlighting its specificity (Pesesse et al., 2004); (Choi et al., 2005).

DNA Repair and Recombination Inositol pyrophosphates, including bisdiphosphoinositol tetrakisphosphate, mediate homologous DNA recombination in yeast S. cerevisiae. This process is crucial in maintaining genome stability, and alterations in these inositol pyrophosphates can lead to hyperrecombination (Luo et al., 2002).

Regulation of Endocytic Trafficking Bisdiphosphoinositol tetrakisphosphate is a major regulator of endocytosis. Deficiencies in the formation of this compound are linked to abnormalities in endocytic pathways, demonstrating its vital role in membrane trafficking (Saiardi et al., 2002).

Cell Death Mediation The compound plays a role in mediating cell death processes. The synthesis of bisdiphosphoinositol tetrakisphosphate by inositol hexakisphosphate kinases (InsP6K) has been linked to the regulation of apoptotic processes in various cell types (Nagata et al., 2005).

Interaction with Cellular Proteins Bisdiphosphoinositol tetrakisphosphate interacts with various cellular proteins, influencing functions like synaptic vesicle exocytosis. This interaction points towards its role in cellular communication and neural processes (Luo et al., 2001).

Diverse Cellular Functions The compound is involved in a myriad of cellular functions, including apoptosis, vesicle trafficking, osmoregulation, and cell cycle regulation. Its unique biochemical properties allow it to participate in various signaling and metabolic pathways (Thota & Bhandari, 2015).

Regulation of Bioenergetic Homeostasis Bisdiphosphoinositol tetrakisphosphate plays a critical role in regulating bioenergetic homeostasis in cells, acting through complex interactions involving kinase and phosphatase domains (Nair et al., 2018).

Modulating Chemotaxis in Dictyostelium In Dictyostelium, bisdiphosphoinositol tetrakisphosphate mediates chemotaxis by interacting with pleckstrin homology domain-containing proteins, demonstrating its role in cellular motility and signaling (Luo et al., 2003).

Regulation of Phosphate Efflux Bisdiphosphoinositol tetrakisphosphate has been identified as a regulator of cellular phosphate efflux, playing a significant role in phosphate homeostasis and potentially impacting bone maintenance and ectopic calcification (Li et al., 2020).

Protein Phosphorylation and Cellular Signaling The compound contributes to a non-enzymatic mode of protein phosphorylation, expanding the understanding of inositide-mediated signaling and introducing a new dimension to cellular phosphorylation processes (Bussell, 2005).

Propiedades

Número CAS |

208107-61-3 |

|---|---|

Nombre del producto |

Bisdiphosphoinositol tetrakisphosphate |

Fórmula molecular |

C6H20O30P8 |

Peso molecular |

820 g/mol |

Nombre IUPAC |

[(1S,2S,3R,4R,5S,6R)-2-[hydroxy(phosphonooxy)phosphoryl]oxy-3,4,5,6-tetraphosphonooxycyclohexyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C6H20O30P8/c7-37(8,9)29-1-2(30-38(10,11)12)4(32-40(16,17)18)6(34-44(27,28)36-42(22,23)24)5(3(1)31-39(13,14)15)33-43(25,26)35-41(19,20)21/h1-6H,(H,25,26)(H,27,28)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1-,2+,3-,4-,5+,6+/m1/s1 |

Clave InChI |

GXPFHIDIIMSLOF-YORTWTKJSA-N |

SMILES isomérico |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

SMILES canónico |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

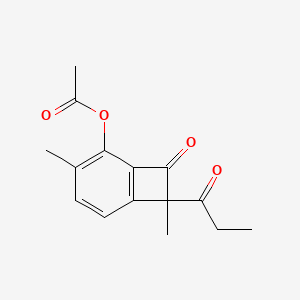

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1262735.png)

![(7R,13S)-6-[(2S)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1262749.png)

![3,6-bis(dimethylamino)-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate](/img/structure/B1262751.png)